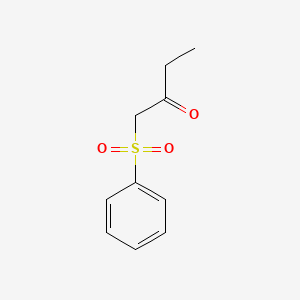

![molecular formula C16H18ClN3OS2 B3062620 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine CAS No. 342047-49-8](/img/structure/B3062620.png)

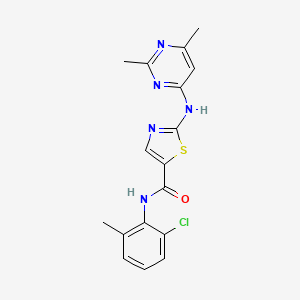

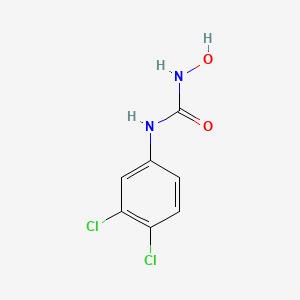

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CNS-5788 is a potential ischemia-selective N-methyl-D-aspartate receptor ion-channel blocker. It has shown promise in neuroprotective applications, particularly in conditions related to ischemia, such as stroke .

Métodos De Preparación

The synthesis of CNS-5788 involves several key steps:

Oxidation of N-methyl-3-(methylsulfanyl)aniline: This is achieved using hydrogen peroxide in acetone, resulting in the formation of the required sulfoxide along with some sulfone.

Conversion to Hydrochloride Salt: The sulfoxide is converted to its hydrochloride salt.

Condensation with 2-chloro-5-(methylthio)phenyl cyanamide: This reaction occurs in boiling toluene, producing guanidine.

Resolution of Racemic Mixture: The racemic mixture of sulfoxides is resolved by chiral high-performance liquid chromatography on a Chiralpak AD column to provide the desired enantiomer.

Análisis De Reacciones Químicas

CNS-5788 undergoes several types of chemical reactions:

Aplicaciones Científicas De Investigación

CNS-5788 has several scientific research applications:

Neuroprotection: It has shown potential as a neuroprotective agent, particularly in conditions related to ischemia, such as stroke.

N-methyl-D-aspartate Receptor Blockade: CNS-5788 acts as an N-methyl-D-aspartate receptor ion-channel blocker, making it useful in studying the role of these receptors in various neurological conditions.

Ischemia-Selective Applications: Its selectivity for ischemic conditions makes it a valuable tool in research focused on ischemia and related pathologies.

Mecanismo De Acción

CNS-5788 exerts its effects by blocking the ion channels of N-methyl-D-aspartate receptors. This blockade prevents the excessive influx of calcium ions, which can lead to neuronal damage during ischemic events . The molecular targets of CNS-5788 are the N-methyl-D-aspartate receptors, and its action involves the inhibition of these receptors’ ion channels .

Comparación Con Compuestos Similares

CNS-5788 is unique in its ischemia-selective properties. Similar compounds include:

CNS-5655: Another potential ischemia-selective N-methyl-D-aspartate receptor ion-channel blocker.

Other N-methyl-D-aspartate Receptor Antagonists: Compounds such as ketamine and memantine also act as N-methyl-D-aspartate receptor antagonists but do not have the same ischemia-selective properties as CNS-5788.

CNS-5788 stands out due to its selectivity for ischemic conditions, making it a valuable tool in research focused on neuroprotection and ischemia.

If you have any more questions or need further details, feel free to ask!

Propiedades

Número CAS |

342047-49-8 |

|---|---|

Fórmula molecular |

C16H18ClN3OS2 |

Peso molecular |

367.9 g/mol |

Nombre IUPAC |

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine |

InChI |

InChI=1S/C16H18ClN3OS2/c1-20(11-5-4-6-13(9-11)23(3)21)16(18)19-15-10-12(22-2)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19)/t23-/m1/s1 |

Clave InChI |

RODJWDCTFWIGQR-HSZRJFAPSA-N |

SMILES isomérico |

CN(C1=CC(=CC=C1)[S@](=O)C)C(=NC2=C(C=CC(=C2)SC)Cl)N |

SMILES canónico |

CN(C1=CC(=CC=C1)S(=O)C)C(=NC2=C(C=CC(=C2)SC)Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B3062553.png)

![2-[4-(Carboxymethylsulfanylcarbothioyl)piperazine-1-carbothioyl]sulfanylacetic acid](/img/structure/B3062581.png)

![{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid](/img/no-structure.png)